O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt is a specialized chemical compound notable for its isotopic labeling with two carbon-13 isotopes in the methyl groups attached to phosphorus. This compound is primarily used in scientific research, particularly in studies involving pesticides and herbicides, due to its ability to facilitate tracking and analysis through techniques like carbon-13 nuclear magnetic resonance spectroscopy. The molecular formula is , and it features an ammonium cation that balances the negative charge of the dithiophosphate anion, which is crucial for its stability and reactivity in various applications .
As a research compound, the specific mechanism of action of ODPD-¹³C₂ ammonium salt is not documented. However, DMDP, the parent molecule, may act as a weak cholinesterase inhibitor, although its effectiveness is debated []. Cholinesterases are enzymes crucial for nerve impulse transmission. Inhibition can lead to nervous system dysfunction.
The presence of ¹³C in ODDP-13C2 allows scientists to track the fate and metabolism of this compound in biological systems. This is particularly useful in studies related to pesticides and herbicides, which ODDP-13C2 is structurally similar to. By following the ¹³C label, researchers can gain insights into how these chemicals are absorbed, transported, and broken down within an organism (). This information is crucial for understanding the mode of action of pesticides and herbicides, as well as their potential environmental impact.
ODDP-13C2 can be used as an internal standard in mass spectrometry experiments analyzing similar compounds. An internal standard is a known substance added to a sample to ensure accurate measurement during analysis. The ¹³C label of ODDP-13C2 allows for its easy differentiation from the target compound in the mass spectrometer. This helps to account for variations in instrument performance and sample preparation, leading to more reliable and reproducible data ().
The chemical behavior of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt is influenced by its structure, allowing it to participate in several reactions typical of organophosphorus compounds. It can undergo hydrolysis, leading to the formation of phosphoric acid derivatives and other by-products. Additionally, it may interact with various nucleophiles due to the electrophilic nature of the phosphorus atom. These reactions are essential for understanding its potential environmental impact and biological activity .
While specific biological mechanisms for O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt are not thoroughly documented, it is related to the parent compound O,O-Dimethyl Dithiophosphate, which has been studied for its role as a weak cholinesterase inhibitor. Cholinesterases are critical enzymes involved in neurotransmission; their inhibition can lead to significant neurological effects. The isotopic labeling with carbon-13 enables researchers to trace metabolic pathways and assess the compound's impact on biological systems more effectively .
The synthesis of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt typically involves the reaction of dithiophosphoric acid derivatives with methylating agents that incorporate carbon-13 isotopes. This process may include standard organic synthesis techniques such as nucleophilic substitution reactions, where the dithiophosphate anion reacts with methyl iodide or similar reagents under controlled conditions to yield the desired ammonium salt form. The incorporation of carbon-13 isotopes is achieved through careful selection of starting materials .
O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt has several applications in scientific research:
Interaction studies involving O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt focus on its potential effects on biological systems and its interactions with enzymes like cholinesterases. By using carbon-13 labeled versions of this compound, researchers can monitor how it interacts with various biological targets, providing insights into its efficacy and safety as a pesticide or herbicide. Such studies are crucial for developing safer agricultural practices and understanding environmental impacts .
O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt shares structural similarities with several other organophosphorus compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| O,O-Dimethyl Phosphorothioate | Contains sulfur instead of phosphorus | More potent cholinesterase inhibitor |
| O,O-Diethyl Dithiophosphate | Ethyl groups instead of methyl | Different metabolic pathways due to larger ethyl groups |
| Dimethyl Phosphate | Lacks sulfur; simpler structure | Primarily used as a solvent or reagent |
| Methyl Parathion | Contains a nitro group; more toxic | Known for significant environmental persistence |
O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt's unique feature lies in its isotopic labeling, which allows for detailed tracking in biological systems, making it particularly valuable for research applications that require precise measurements and analyses .
The molecular architecture of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt centers around a phosphorus atom in a tetrahedral coordination environment [1] [27]. The phosphorus center exhibits lambda-5 hybridization, forming bonds with two oxygen atoms from methoxy groups, one sulfur atom through a double bond, and one sulfur atom through a single bond [1]. The International Union of Pure and Applied Chemistry nomenclature describes this structure as azane;di((113C)methoxy)-sulfanyl-sulfanylidene-lambda5-phosphane [1].
The bond configuration around the phosphorus atom demonstrates characteristic features of dithiophosphate chemistry [27] [28]. The phosphorus-sulfur double bond typically measures between 1.90 and 1.94 angstroms, while the phosphorus-sulfur single bond extends to approximately 2.06 angstroms [28] [29]. These bond lengths reflect the partial double-bond character distributed throughout the phosphorus-sulfur framework [21] [27]. The phosphorus-oxygen bonds to the methoxy groups generally range from 1.56 to 1.60 angstroms, consistent with typical phosphate ester linkages [28] [31].
The sulfur-phosphorus-sulfur bond angle in dithiophosphate compounds typically measures between 103 and 116 degrees [21] [28]. This angular distortion from ideal tetrahedral geometry results from the electronic requirements of the dithiophosphate functionality [29]. The carbon-oxygen-phosphorus angles in the methoxy substituents approach 120 degrees, reflecting the sp2 hybridization character at the oxygen atoms [27] [28].
| Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| P=S (double) | 1.90-1.94 | - | [28] [29] |
| P-S (single) | 2.06 | - | [28] [29] |
| P-O | 1.56-1.60 | - | [28] [31] |
| S-P-S | - | 103-116 | [21] [28] |
| C-O-P | - | ~120 | [27] [28] |
Crystallographic investigations of related dithiophosphate compounds provide insight into the solid-state structure of dimethyl dithiophosphate derivatives [10] [11]. The crystal structures of analogous compounds reveal that dithiophosphate groups typically adopt bidentate coordination modes when complexed with metal centers [9] [25]. In the free acid or salt forms, the dithiophosphate anion maintains its tetrahedral geometry around phosphorus while participating in hydrogen bonding networks [11] [14].
X-ray crystallographic studies of germanium and tin dithiophosphate complexes demonstrate that the dithiophosphate ligands can exhibit both monodentate and bidentate binding modes [11] [28]. The crystallographic data indicate that the immediate environment around the central phosphorus atom remains essentially tetrahedral, with minor distortions arising from crystal packing forces [11] [29]. The terminal sulfur atoms in these structures orient themselves to minimize steric interactions while maximizing electrostatic stabilization [25] [28].
The crystal packing arrangements of dithiophosphate salts typically involve extensive hydrogen bonding networks between the ammonium cations and the sulfur atoms of the dithiophosphate anions [35]. These intermolecular interactions contribute to the overall stability of the crystalline lattice and influence the melting point characteristics of the compound [4] [35]. The crystallographic analysis reveals that the ammonium ions occupy interstitial positions that optimize both electrostatic interactions and hydrogen bonding geometries [35].
The stereochemical aspects of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt involve considerations of chirality at the phosphorus center and the influence of isotopic substitution on molecular symmetry [22] [24]. Phosphorus compounds bearing four different substituents create stereogenic centers that exhibit distinct chemical and physical properties [24] [26]. The presence of two different sulfur environments (double-bonded and single-bonded) combined with two methoxy groups generates potential for phosphorus-centered chirality [22] [24].
The dithiophosphate functionality can exist in different stereochemical configurations depending on the orientation of the sulfur atoms relative to the phosphorus center [22] [25]. When phosphorus acts as a stereogenic center, the compound can exist as enantiomeric pairs with distinct spatial arrangements [24] [26]. The synthesis of such compounds often results in racemic mixtures unless stereoselective synthetic approaches are employed [24] [26].
Stereochemical analysis of phosphorothioate derivatives demonstrates that the presence of sulfur substitution significantly influences the three-dimensional structure of these molecules [12] [22]. The larger ionic radius of sulfur compared to oxygen creates steric effects that can dictate preferred conformations and influence intermolecular interactions [12] [22]. These stereochemical considerations become particularly important when studying the biological activity and analytical applications of such compounds [12] [24].
| Stereochemical Feature | Description | Impact | Reference |
|---|---|---|---|
| P-Centered Chirality | Four different substituents | Enantiomeric pairs | [24] [26] |
| Sulfur Orientation | Variable S-P-S angles | Conformational preference | [22] [25] |
| Isotope Effects | 13C substitution | Symmetry breaking | [15] [19] |
The incorporation of carbon-13 isotopes into the methyl groups of O,O-Dimethyl Dithiophosphate creates measurable isotope effects on various molecular properties [15] [16]. Carbon-13 substitution results in a mass increase that affects vibrational frequencies, nuclear magnetic resonance chemical shifts, and kinetic isotope effects [15] [17]. The heavier carbon-13 isotopes reduce the vibrational frequencies of carbon-hydrogen bonds in the labeled methyl groups [18] [19].
Nuclear magnetic resonance spectroscopy reveals distinct isotope shifts upon carbon-13 substitution [17] [19]. The carbon-13 atoms exhibit characteristic chemical shifts that differ significantly from their carbon-12 counterparts [17]. Additionally, one-bond isotope effects on neighboring nuclei create measurable changes in chemical shifts, typically resulting in upfield shifts for protons directly bonded to carbon-13 [17] [19]. These isotope shifts follow predictable patterns that correlate with the number of bonds separating the observed nucleus from the isotopic substitution site [17].
Vibrational spectroscopy demonstrates pronounced isotope effects in carbon-13 labeled compounds [18] [20]. The reduced vibrational frequencies result from the increased reduced mass of the carbon-hydrogen oscillators [18] [40]. Infrared absorption bands associated with carbon-hydrogen stretching modes shift to lower frequencies by factors proportional to the square root of the mass ratio [18] [19]. These spectroscopic changes provide valuable analytical tools for compound identification and purity assessment [18] [20].
Kinetic isotope effects arise from the mass differences between carbon-12 and carbon-13 isotopes [15] [16]. Primary kinetic isotope effects occur when carbon-hydrogen bonds are broken during chemical reactions, with carbon-13 substitution typically reducing reaction rates [15] [16]. Secondary isotope effects manifest in reactions where the carbon center undergoes hybridization changes without direct bond cleavage [15] [16]. These kinetic isotope effects provide mechanistic information about reaction pathways and transition state structures [15] [16].
| Property | Carbon-12 | Carbon-13 | Isotope Effect | Reference |
|---|---|---|---|---|
| Vibrational Frequency | Higher | Lower | Red shift | [18] [19] |
| NMR Chemical Shift | Standard | Distinct | Upfield shift | [17] [19] |
| Reaction Rate | Faster | Slower | KIE = 1.02-1.06 | [15] [16] |
| Reduced Mass | Lighter | Heavier | Factor of 1.08 | [18] [20] |
O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt possesses a molecular weight of 177.20 grams per mole [1] [2] [3] and follows the molecular formula ¹³C₂H₁₀NO₂PS₂ [1] [2] [3]. The compound is assigned Chemical Abstracts Service number 1329610-82-3 [1] [2] [3]. The isotopic labeling with two carbon-13 atoms represents the key distinguishing feature from its unlabeled counterpart, which exhibits a molecular weight of 175.201 grams per mole [4]. This mass difference of approximately 2 atomic mass units directly corresponds to the substitution of two ¹²C atoms with ¹³C isotopes in the methyl groups attached to the phosphorus center [5].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as azane; di((1-¹³C)methoxy)-sulfanyl-sulfanylidene-λ⁵-phosphane [5]. The compound maintains the canonical Simplified Molecular Input Line Entry System notation [¹³CH₃]OP(=S)(O[¹³CH₃])S.N [2], clearly indicating the positions of the carbon-13 isotopic labels within the molecular structure.
The melting point of O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt exceeds 260 degrees Celsius [2] [6] [7]. This relatively high melting point indicates substantial intermolecular forces, likely resulting from hydrogen bonding between the ammonium cations and the dithiophosphate anions, as well as electrostatic interactions characteristic of ionic compounds. The elevated melting point also suggests thermal stability under normal laboratory conditions, though the compound demonstrates hygroscopic properties that may influence its thermal behavior [6] [7] [8].
O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt demonstrates variable solubility characteristics across different solvent systems. The compound exhibits slight solubility in dimethyl sulfoxide [10] [5], a polar aprotic solvent commonly employed for dissolving organic salts. Methanol provides enhanced solvation, with the compound showing good solubility in this polar protic medium [10] [5].
Water solubility data remains limited for the specific ¹³C₂-labeled compound [11], though formulation studies suggest compatibility with aqueous systems under specific conditions. The related unlabeled dithiophosphate compounds demonstrate extensive water solubility, along with solubility in methanol and ethanol [12] [13]. The hygroscopic nature of the compound [6] [7] [8] supports its affinity for water and polar solvents.
The storage requirements specify maintenance at minus 20 degrees Celsius under inert atmospheric conditions [5] [11], indicating potential degradation in the presence of moisture or oxygen. Shipping protocols permit room temperature transport over short durations [11], suggesting reasonable stability during standard handling procedures.
Specific electron distribution data for O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt remains unavailable in the current literature. However, the electronic structure can be inferred from the compound's constituent functional groups and ionic nature. The dithiophosphate anion [S₂P(OCH₃)₂]⁻ contains a central phosphorus atom in a tetrahedral coordination environment [14] [15], surrounded by two sulfur atoms and two methoxy oxygen atoms.
The phosphorus center adopts a formal oxidation state of +5, while the sulfur atoms carry partial negative charges due to their higher electronegativity compared to phosphorus. The ammonium cation provides four equivalent nitrogen-hydrogen bonds, each capable of hydrogen bonding interactions with the anionic component [15] [16]. These electrostatic and hydrogen bonding interactions dominate the solid-state structure and influence the compound's physical properties.
The carbon-13 isotopic substitution produces minimal electronic perturbation compared to the ¹²C analog, as the nuclear charge remains identical. However, the slightly increased nuclear mass may produce subtle effects on vibrational frequencies and nuclear magnetic resonance characteristics, making the compound valuable for spectroscopic studies [5] [17].
Quantitative dipole moment measurements for O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt are not available in the accessed literature. The compound exists as an ionic species, comprising discrete ammonium cations and dithiophosphate anions [15] [16]. In the crystalline state, the overall dipole moment approaches zero due to the symmetric arrangement of oppositely charged ions, though local dipole moments exist within individual ionic units.
The dithiophosphate anion possesses an asymmetric charge distribution due to the tetrahedral geometry around phosphorus and the different electronegativities of sulfur and oxygen atoms [18] [19]. The ammonium cation exhibits a symmetric tetrahedral structure with equivalent nitrogen-hydrogen bonds, resulting in minimal net dipole moment for the isolated cation [18] [19].
Theoretical dipole moment calculations would require advanced computational methods considering the ionic nature and crystal packing effects. The presence of strong electrostatic interactions between ions significantly influences the overall molecular polarity and solvation behavior in polar solvents [18] [19].
Experimental polarizability data for O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt has not been determined. Polarizability represents the tendency of electron clouds to distort under the influence of external electric fields, providing insights into intermolecular forces and optical properties.
The dithiophosphate anion likely exhibits relatively high polarizability due to the presence of sulfur atoms, which possess larger, more diffuse electron clouds compared to lighter elements. The phosphorus center contributes additional polarizability through its filled d-orbitals and expanded valence shell [20]. The methoxy substituents provide moderate polarizability through their carbon-oxygen bonds and lone pair electrons on oxygen.
The ammonium cation demonstrates lower polarizability relative to the anion, as nitrogen possesses a smaller electron cloud and forms strong covalent bonds with hydrogen atoms. The isotopic ¹³C substitution produces negligible effects on polarizability, as electronic distributions remain essentially unchanged compared to the ¹²C analog.
Standard enthalpy of formation data for O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt is not available in the current literature. The determination of formation enthalpy requires precise calorimetric measurements or advanced computational thermochemistry approaches, neither of which have been reported for this specific isotopically labeled compound.
The carbon-13 isotopic substitution produces minimal thermodynamic perturbations compared to the unlabeled compound, as bond energies and electronic structures remain essentially unchanged. Isotope effects primarily manifest in vibrational frequencies and zero-point energies, contributing small corrections to overall thermodynamic properties [22] [17].
Experimental entropy measurements for O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt have not been conducted. Standard molar entropy reflects the degree of molecular disorder and the number of accessible microstates at specified temperature and pressure conditions.
Ammonium salts typically demonstrate moderate to high entropy values due to the multiple rotational and vibrational modes available to both cationic and anionic components [23] [24] [25]. The tetrahedral ammonium cation contributes significant entropy through rotational motion and symmetric stretching vibrations. The dithiophosphate anion adds complexity through internal rotations of methoxy groups and sulfur-phosphorus vibrational modes.
Crystalline ammonium salts generally exhibit lower entropy than their solution or gas-phase counterparts due to restricted molecular motions in the solid state [24]. The hygroscopic nature of the compound suggests potential hydration effects that would increase entropy through additional water molecules and enhanced molecular mobility [6] [7] [8].
Gibbs free energy data for O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt formation and reactions remains unavailable. Gibbs free energy represents the thermodynamic potential that determines spontaneity and equilibrium positions for chemical processes.
The compound's stability under standard storage conditions suggests negative Gibbs free energy of formation relative to constituent elements, indicating thermodynamic favorability. The requirement for storage under inert atmosphere and low temperature [5] [11] implies potential degradation pathways under ambient conditions, possibly involving hydrolysis or oxidation reactions.
Dissolution processes in polar solvents likely involve favorable Gibbs free energy changes due to strong solvation interactions between ions and solvent molecules [11]. The hygroscopic behavior indicates spontaneous water uptake under humid conditions, suggesting negative free energy changes for hydration processes [6] [7] [8].
Temperature-dependent stability considerations remain largely unexplored for this specific compound. The elevated melting point exceeding 260 degrees Celsius suggests thermal stability over moderate temperature ranges, though decomposition pathways may become significant at higher temperatures [2] [6] [7].
| Property | Value | Data Availability | Reference |
|---|---|---|---|
| Molecular Weight | 177.20 g/mol | Available | [1] [2] [3] |
| Molecular Formula | ¹³C₂H₁₀NO₂PS₂ | Available | [1] [2] [3] |
| Melting Point | >260°C | Available | [2] [6] [7] |
| Boiling Point | Not available | Limited | [2] |
| DMSO Solubility | Slightly soluble | Available | [10] [5] |
| Methanol Solubility | Soluble | Available | [10] [5] |
| Dipole Moment | Not determined | Limited | - |
| Polarizability | Not determined | Limited | - |
| Enthalpy of Formation | Not available | Limited | - |
| Entropy Values | Not determined | Limited | - |
| Gibbs Free Energy | Not available | Limited | - |